1-Deoxy-1-morpholino-D-fructose

Fructosamine assay NBT reduction Glycated protein quantification

1-Deoxy-1-morpholino-D-fructose (DMF, CAS 6291-16-3) is a synthetic fructosamine belonging to the Amadori rearrangement product class, formed by condensation of D-glucose with morpholine followed by Amadori rearrangement. It serves as the predominant small-molecule calibration standard for the nitroblue tetrazolium (NBT) fructosamine assay used to quantify glycated serum proteins in diabetes monitoring.

Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
Cat. No. B1194209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxy-1-morpholino-D-fructose
Synonyms1-deoxy-1-morpholinofructose
1-DMF
Molecular FormulaC10H19NO6
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)C(C(C(CO)O)O)O
InChIInChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2
InChIKeyJPANQHVKLYKLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Deoxy-1-morpholino-D-fructose (DMF): Technical Baseline for Glycation Assay Standard Procurement


1-Deoxy-1-morpholino-D-fructose (DMF, CAS 6291-16-3) is a synthetic fructosamine belonging to the Amadori rearrangement product class, formed by condensation of D-glucose with morpholine followed by Amadori rearrangement [1]. It serves as the predominant small-molecule calibration standard for the nitroblue tetrazolium (NBT) fructosamine assay used to quantify glycated serum proteins in diabetes monitoring [2]. The compound is a morpholine-substituted analog of the 1-deoxy-1-amino-D-fructose (isoglucosamine) moiety found in naturally glycated proteins, with molecular formula C₁₀H₁₉NO₆, molecular weight 249.26 g/mol, melting point 147 °C, methanol solubility of 19.60–20.40 mg/mL, and a defined optical rotation of [α]²⁰/D −51° ± 2° (c = 2% in pyridine) [3].

Why 1-Deoxy-1-morpholino-D-fructose Cannot Be Replaced by Generic Fructosamine Analogs in Glycation Assays


DMF is structurally distinct from both the natural protein-bound fructosamine analyte and alternative synthetic Amadori compounds such as 1-deoxy-1-p-toluidino-D-fructose (DTF) or 1-deoxy-1-amino-D-fructose. Its morpholine substituent confers a unique NBT reduction kinetic profile, distinct visible spectrum, and differential reactivity dependence on reagent concentration compared to protein ketoamine [1][2]. Critically, DMF in protein-free solution yields a diformazan spectrum that is clearly dissimilar from that of glycated serum protein samples; addition of the surfactant Triton X-100 (20 g/L) is required to correct this spectral anomaly [2]. Furthermore, DMF calibration curves overestimate fructosamine concentrations by approximately a factor of 2 relative to primary poly-L-lysine glycation standards, a systematic bias not shared by protein-matrix calibrators [3]. These compound-specific behaviors mean that substituting DMF with another Amadori product or using a generic fructosamine standard without cross-validation against DMF will introduce uncontrolled systematic error into assay calibration and inter-laboratory comparison [3][4].

1-Deoxy-1-morpholino-D-fructose: Quantified Differentiation Evidence Against Closest Analogs and Alternatives


DMF Exhibits Significantly Greater NBT Reduction Sensitivity to Reagent Concentration Than Protein Ketoamine

In the fructosamine assay using nitroblue tetrazolium (NBT), DMF reactivity was confirmed to be more sensitive to NBT reagent concentration than protein ketoamine. Experiments at NBT concentrations of 0.25, 0.50, and 0.75 mmol/L demonstrated that increasing NBT concentration or decreasing sample volume disproportionately reduced the apparent fructosamine reading when calibrated against DMF, a behavior not observed to the same extent with native glycated protein [1]. This differential sensitivity explains why DMF-based standard curves require tighter reagent concentration control than protein-based calibrators to maintain inter-assay precision.

Fructosamine assay NBT reduction Glycated protein quantification

DMF Produces a Spectrally Distinct Diformazan Product Differentiable from Glycated Protein/Plasma Samples in the NBT Reaction

1-Deoxy-1-morpholinofructose (DMF) on reaction with NBT produces a visible absorption spectrum that is clearly dissimilar from that obtained with glycated protein or plasma samples; this difference has been attributed to differential solubility of the diformazan reaction product [1]. Addition of the surfactant Triton X-100 at 20 g/L to the reagent buffer corrects this spectral anomaly and enhances absolute response, but the fundamental spectral mismatch between DMF and native glycated protein persists in surfactant-free conditions [1]. Additionally, DMF/protein calibrators introduce an unknown amount of endogenous fructosamine from the protein matrix, and there is no true zero standard because all available proteins carry some degree of native glycation [2].

Spectral differentiation Fructosamine assay calibration Diformazan solubility

DMF Calibration Overestimates Fructosamine Values by Approximately Two-Fold Relative to Poly-L-Lysine Primary Standards

DMF-based calibration systematically overestimates fructosamine concentrations compared to primary standards based on quantitatively glycated poly-L-lysine. In one documented commercial calibrator system (GLYCO-Probe GSP, Isolab Inc.), products assigned values based on DMF secondary standards showed 0.01 and 5.34 mmol/L fructosamine for non-glucose-incubated and glucose-incubated samples, respectively, whereas DMF calibration was noted to overestimate the actual fructosamine value by a factor of approximately two [1][2]. Recalibration of the fructosamine assay using DMF in either serum or albumin matrices failed to produce any significant reduction in inter-laboratory variation; secondary calibrators based on a protein matrix containing no added DMF are recommended for routine clinical use [3].

Fructosamine calibration accuracy Glycated protein standard Inter-laboratory harmonization

Second-Order Formation Rate Constant k₂ = 1.87 M⁻¹h⁻¹ Defines DMF Synthesis Kinetics Under Optimized Amadori Conditions

The reaction of glucose (0.1 M) with morpholine (0.1–0.3 M) to form DMF follows second-order kinetics with a calculated rate constant k₂ = 1.87 M⁻¹h⁻¹ under optimized conditions (pH 3.0, 100 °C, 90% methanol–water, 6 h) [1]. Maximum Amadori product accumulation occurred when the starting amine concentration was three-fold in excess of glucose, and both graphical (integrated rate law) and numerical optimization approaches yielded comparable results [1][2]. The degradation of the Amadori product was also studied: at 0.02 M DMF in the presence of excess glucose, degradation follows identifiable kinetics under the same conditions. The morpholine-derived Amadori compound is stable under these reaction conditions (neither morpholine alone nor glucose alone degrades), enabling high-yield preparative synthesis [1].

Amadori rearrangement kinetics Maillard reaction Process chemistry

DMF Is Phosphorylated by Fructosamine-3-Kinase (FN3K) with ~300-Fold Higher Apparent Affinity Than Fructose

Intact human erythrocytes phosphorylate DMF with an apparent Km of approximately 100 μM, which is approximately 300-fold lower than the Km of ~30 mM reported for fructose phosphorylation at the same carbon position (C-3) [1]. DMF also acts as a competitive inhibitor of FN3K and has been shown to inhibit CS-0777 phosphorylation in erythrocyte lysates by approximately 20% [2]. The enzyme fructosamine-3-kinase (FN3K) was purified approximately 2,500-fold and shown to phosphorylate DMF, fructoselysine, fructoseglycine, and fructose in order of decreasing affinity; phosphorylated DMF was confirmed at the C-3 position by tandem mass spectrometry and ³¹P NMR [1][3]. A crystal structure of human FN3K bound with ATP and DMF has been solved, confirming the structural basis for DMF recognition at the active site [4].

Fructosamine-3-kinase Enzyme kinetics Protein deglycation

DMF Exhibits a Distinct Two-Dimensional Hydrogen-Bonded Supramolecular Architecture Differentiated from Dibenzylamine, Toluidine, and Glycine Amadori Analogs

Single-crystal X-ray diffraction of 1-deoxy-1-morpholino-D-fructopyranose reveals that both the pyranose and morpholine rings adopt almost perfect chair conformations, oriented by an intramolecular O–H···N hydrogen bond [1]. The morpholine nitrogen exhibits markedly pyramidal coordination (sum of bond angles = 333.6(2)°). Three independent intermolecular O–H···O hydrogen bonds link molecules into sheets containing equal numbers of R₂²(10) and R₄⁴(24) rings, generating a two-dimensional supramolecular architecture [1]. In contrast, the dibenzylamine analog (EDEVUU) forms a one-dimensional chain of rings, the glycine zwitterionic analog (YUXCUP) forms a three-dimensional framework via four O–H···O and two N–H···O hydrogen bonds, and the 4-toluidine analog (ZIVTON) likely adopts a two-dimensional structure but with different ring topology [1]. The intramolecular hydrogen bond in DMF is O–H···N-type, whereas in the glycine analog it is N–H···O-type [1].

Crystal engineering Amadori compound structural biology Hydrogen-bonding networks

Where 1-Deoxy-1-morpholino-D-fructose Provides Documented Superiority: Evidence-Backed Application Scenarios


Clinical Diagnostic Kit Manufacturing: Fructosamine Assay Calibrator with Defined NBT Reactivity Profile

DMF is the established small-molecule calibrator for the NBT fructosamine assay used in clinical chemistry analyzers for diabetes monitoring. Its well-characterized differential NBT sensitivity relative to protein ketoamine (documented across 0.25–0.75 mmol/L NBT) [1] and the known ~2-fold overestimation bias versus primary poly-L-lysine standards [2] provide kit manufacturers with precisely quantified correction factors for value assignment. For this application, DMF is used at typical standard curve concentrations of 0.31–5.0 mM with absorbance measurement at 530 nm or 570 nm after 10–15 min reaction time; optimal NBT reaction conditions have been validated at 57 °C, 20 min, pH 10.8, 0.5 mmol/L NBT with 0.02% Triton X-100 [3].

Fructosamine-3-Kinase (FN3K) Enzymology and Inhibitor Screening Assays

DMF serves as a preferred synthetic substrate for FN3K activity assays, with an apparent Km of ~100 μM in intact human erythrocytes—approximately 300-fold lower (higher affinity) than the Km for fructose (~30 mM) [4]. DMF also acts as a competitive FN3K inhibitor, suppressing CS-0777 phosphorylation by ~20% in erythrocyte lysates [5]. A co-crystal structure of human FN3K with ATP and DMF is available (PDB 9CXM), confirming active-site binding geometry [6]. This combination of high-affinity substrate behavior, competitive inhibitor activity, and solved co-crystal structure makes DMF uniquely suitable for developing and validating FN3K-targeted small-molecule screens relevant to diabetic complication research.

Glycation Research: Superoxide Generation and Oxidative Stress Model Systems

DMF, as a stable analog of the 1-deoxy-1-amino-fructose moiety in glycated proteins, has been demonstrated to generate superoxide (O₂⁻) at both alkaline pH and physiologically relevant pH 7.4, a property it shares with glycated proteins but not with free glucose [7]. This enables its use as a defined, protein-free positive control in superoxide generation assays studying the role of Amadori products in oxidative stress and diabetic complications. Unlike glycated protein preparations that contain heterogeneous mixtures, DMF provides a single molecular species with reproducible O₂⁻ generation kinetics.

Crystallographic Reference Standard for Amadori Compound Structural Biology

The fully solved single-crystal structure of DMF (Acta Cryst C, 2007) with its unique two-dimensional hydrogen-bonded sheet architecture (alternating R₂²(10) and R₄⁴(24) rings) and intramolecular O–H···N hydrogen bond [8] provides a benchmark for comparing Amadori compound solid-state behavior. The structural data, deposited in the Cambridge Structural Database (CCDC 661795), enable unambiguous identity verification by X-ray powder diffraction and facilitate computational modeling of Amadori compound interactions with biological receptors.

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